(Rac)-Ruxolitinib-d8 is a deuterated derivative of Ruxolitinib, which is a selective inhibitor of Janus kinase 1 and Janus kinase 2. The incorporation of deuterium atoms in place of hydrogen enhances the compound's metabolic stability and pharmacokinetic properties, making it valuable for scientific research. Ruxolitinib is primarily used in the treatment of myeloproliferative neoplasms, such as myelofibrosis and polycythemia vera, by inhibiting the signaling pathways mediated by Janus kinases .
(Rac)-Ruxolitinib-d8 is classified as a stable isotope-labeled compound, specifically a heavy isotope variant of Ruxolitinib. It is utilized in various fields including medicinal chemistry, pharmacology, and biological research to study the effects of Janus kinase inhibition. The compound is commercially available from several suppliers specializing in chemical reagents for research purposes .
The synthesis of (Rac)-Ruxolitinib-d8 involves several key steps beginning with commercially available starting materials. The process typically includes:
In industrial settings, the synthesis is optimized for yield and purity using continuous flow reactors and advanced purification techniques such as chromatography .
(Rac)-Ruxolitinib-d8 retains the core structure of Ruxolitinib with modifications to incorporate deuterium. Its molecular formula is , with a molecular weight of approximately 315.42 g/mol. The presence of deuterium alters certain physical properties compared to its non-deuterated counterpart, potentially affecting its reactivity and stability in biological systems .
(Rac)-Ruxolitinib-d8 can undergo various chemical reactions including:
The products formed depend on the specific reagents used and the reaction conditions applied .
(Rac)-Ruxolitinib-d8 functions by selectively inhibiting Janus kinase 1 and Janus kinase 2, which play crucial roles in cytokine signaling pathways. By blocking these kinases, the compound disrupts the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, leading to reduced inflammation and cell proliferation. This mechanism underlies its therapeutic potential in treating diseases associated with abnormal cytokine signaling .
(Rac)-Ruxolitinib-d8 exhibits enhanced stability due to deuteration, which can affect its reactivity compared to non-deuterated analogs. This property makes it particularly useful for studies involving metabolic pathways and drug interactions.
(Rac)-Ruxolitinib-d8 finds extensive applications in scientific research:
CAS No.: 18810-58-7
CAS No.: 16124-22-4
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3